3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

Enzyme kinetics Catecholamine metabolism Substrate specificity

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid (CAS 70028-57-8; synonym vanilpyruvic acid, VPA, HMPPA) is a phenylpyruvic acid derivative with the molecular formula C₁₀H₁₀O₅ and a monoisotopic mass of 210.0528 Da. It is classified as a 2-oxo monocarboxylic acid that is structurally derived from 3,4-dihydroxyphenylpyruvic acid (DHPPA) by substitution of the 3-hydroxy group with a methoxy group.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B13527622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)C(=O)O)O
InChIInChI=1S/C10H10O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)
InChIKeyRRKRGSNBJQKLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic Acid (Vanilpyruvic Acid): Procurement-Relevant Structural and Functional Profile


3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid (CAS 70028-57-8; synonym vanilpyruvic acid, VPA, HMPPA) is a phenylpyruvic acid derivative with the molecular formula C₁₀H₁₀O₅ and a monoisotopic mass of 210.0528 Da [1]. It is classified as a 2-oxo monocarboxylic acid that is structurally derived from 3,4-dihydroxyphenylpyruvic acid (DHPPA) by substitution of the 3-hydroxy group with a methoxy group [2]. Endogenously, it functions as a catecholamine metabolite and serves as a metabolic precursor to vanillactic acid and vanillic acid, placing it at a critical node in dopamine and serotonin catabolic pathways [3].

Why Generic Phenylpyruvic Acid Analogs Cannot Substitute for 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic Acid in Research and Diagnostic Workflows


Despite sharing the phenylpyruvic acid backbone with analogs such as 3,4-dihydroxyphenylpyruvic acid (DHPPA), phenylpyruvic acid, and 4-hydroxyphenylpyruvic acid, vanilpyruvic acid exhibits a unique 3-methoxy-4-hydroxy substitution pattern that fundamentally alters its enzymatic reduction kinetics, metabolic routing, and physicochemical partitioning behavior [1]. Positional isomers differing only in methoxy placement show markedly different susceptibility to NADH-dependent reduction [2], while the presence of the methoxy group—versus a hydroxyl in DHPPA—reduces aqueous solubility by over 40-fold and shifts logP by approximately one unit, directly impacting membrane permeability, extraction efficiency, and chromatographic retention [3]. These differences mean that substituting a generic phenylpyruvic acid for vanilpyruvic acid in an enzymatic assay, metabolic tracing study, or diagnostic method would produce non-comparable quantitative results and potentially false-negative biomarker readings.

Quantitative Differentiation Evidence for 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic Acid Versus Closest Structural Analogs


2.4-Fold Higher Affinity for Aromatic α-Keto Acid Reductase (AKAR) and 10-Fold Faster Reduction Rate Versus 3,4-Dihydroxyphenylpyruvic Acid

In a direct head-to-head in vitro comparison using purified rat liver aromatic α-keto acid reductase (AKAR), vanilpyruvic acid (MHPP) demonstrated a Km of 1.5 mM, which is 2.4-fold lower than the Km of 3.7 mM for 3,4-dihydroxyphenylpyruvic acid (DHPP), indicating significantly higher enzyme–substrate affinity [1]. The initial rate of NADH-dependent reduction of MHPP was approximately 10-fold greater than that of DHPP under identical assay conditions [1]. This differential was not attributable to transaminase activity, as mitochondrial transaminase Km values were comparable (MHPP 6 mM vs. DHPP 8 mM) and not statistically different [1].

Enzyme kinetics Catecholamine metabolism Substrate specificity

Selective Susceptibility to Enzymatic Reduction Among m-Hydroxylated Phenylpyruvic Acid Isomers: Vanilpyruvic Acid as an Outlier

In a comprehensive in vivo rat metabolic study covering multiple L-DOPA metabolites and structural analogues, m-hydroxylated phenylpyruvic acids as a class were poorly reduced; however, vanilpyruvic acid was a conspicuous exception, being reduced 'fairly readily' [1]. This finding positionally delineates vanilpyruvic acid from generic m-hydroxyphenylpyruvic acids and identifies the 4-hydroxy-3-methoxy substitution pattern as the key structural determinant permitting efficient enzymatic reduction in vivo [1].

Metabolic reduction Positional isomer selectivity DOPA metabolism

Superior MALDI-MS Matrix Performance: Impurity Tolerance and Sensitivity Compared to Indole-3-pyruvic Acid and Indole-3-glyoxylic Acid

In a comparative evaluation of three structurally related candidate MALDI matrices, HMPPA (vanilpyruvic acid) was distinguished from indole-3-pyruvic acid (IPA) and indole-3-glyoxylic acid by its superior tolerance to impurities and its higher resulting sensitivity for protein and peptide analysis, including analytes in biological fluids . While IPA also qualified as an effective matrix, HMPPA was specifically singled out as 'a particularly good matrix' for this application .

MALDI-MS Mass spectrometry Protein analysis

Approximately 1-Unit Higher logP Versus 3,4-Dihydroxyphenylpyruvic Acid Dictating Differential Extraction and Chromatographic Behavior

Vanilpyruvic acid exhibits a predicted logP of 1.36–1.44 (ALOGPS/ChemAxon), compared to a logP of approximately 0.3–0.6 for 3,4-dihydroxyphenylpyruvic acid (DHPPA) [1]. This ~1-unit logP difference reflects the replacement of a hydrogen-bond-donating 3-hydroxyl group in DHPPA with a methoxy group in vanilpyruvic acid, substantially increasing hydrophobicity. Consequently, vanilpyruvic acid has a predicted aqueous solubility of ~1.3 g/L (logS −2.2), versus ~55 g/L for DHPPA—a >40-fold difference [1]. The pKa of the strongest acidic group also differs (2.73 for VPA vs. ~2.42 for DHPPA) [1].

Physicochemical properties logP Sample preparation

Diagnostic Exclusivity: Undetectable in Normal Human Urine Versus Consistent Detection in Neuroblastoma, AADC Deficiency, and L-DOPA-Treated Patients

Vanilpyruvic acid was not detected in urine of normal healthy subjects when analyzed by high-speed liquid chromatography, but was consistently found in urine of patients with neuroblastoma, Parkinsonian patients treated with L-DOPA, and patients with aromatic L-amino acid decarboxylase (AADC) deficiency [1][2]. In AADC deficiency, vanilpyruvic acid (VPA) elevation accompanies increases in vanillactic acid (VLA), N-acetylvanilalanine, and N-acetyltyrosine, and its detection relies on high-standard GC-MS; its absence from normal urine makes it a high-specificity marker [2]. A reference concentration of 10 ± 2 µmol/mmol creatinine has been documented in infant urine [3].

Clinical biomarker AADC deficiency Neuroblastoma

Documented Solution Instability: Spontaneous Oxidative Degradation Under Ambient Storage Conditions Requiring Strict Handling Protocols

Synthetic vanilpyruvic acid was shown to produce multiple degradation products when its solutions in ether or ethyl acetate were stored in a freezer without exclusion of oxygen, and when freshly prepared solutions were subjected to paper chromatography with an alkaline solvent system [1]. This documented lability is consistent with the presence of both the α-keto acid moiety and the electron-rich phenolic ring. Vendor datasheets corroborate this by recommending storage of the lyophilized solid at −20°C (stable for 36 months) and use of reconstituted solutions within 3 months at −20°C, with avoidance of multiple freeze–thaw cycles [2].

Stability Sample handling Storage conditions

High-Value Application Scenarios for 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic Acid Where Substitution by Generic Analogs Is Contraindicated


Enzymatic Studies of Aromatic α-Keto Acid Reductase (AKAR) Substrate Specificity and Catecholamine Reductive Metabolism

Vanilpyruvic acid is the preferred substrate for characterizing AKAR kinetics and for tracing the reductive arm of catecholamine metabolism. Its Km of 1.5 mM and ~10-fold faster reduction rate compared to DHPPA [1] make it indispensable when studying the enzyme's physiological role in heart, kidney, and liver tissues. Substituting DHPPA would yield a Km of 3.6 mM and a reduction velocity that underestimates true AKAR activity by an order of magnitude, fundamentally misrepresenting the pathway's metabolic capacity [1].

MALDI-TOF Mass Spectrometry of Proteins and Peptides from Complex Biological Matrices

HMPPA (vanilpyruvic acid) is validated as a MALDI matrix with demonstrated superiority over indole-based competitors for impurity tolerance and sensitivity in protein and peptide analysis from biological fluids [1]. Proteomics facilities analyzing serum, urine, or cell lysate samples should stock HMPPA as a primary or backup matrix, particularly when conventional matrices (e.g., CHCA, DHB) yield poor signal-to-noise due to salt or detergent contamination.

Clinical Diagnostic Reference Standards for AADC Deficiency and Neuroblastoma Urinary Organic Acid Screening

Because vanilpyruvic acid is undetectable in normal human urine but consistently elevated in AADC deficiency, neuroblastoma, and L-DOPA-treated patients [1], it serves as a high-specificity diagnostic marker. Clinical chemistry laboratories developing or validating GC-MS or HPLC-based urinary organic acid panels must use authentic vanilpyruvic acid reference material for retention time and mass spectral library matching; closely related analogs such as DHPPA or phenylpyruvic acid are present in normal urine and cannot provide the required diagnostic specificity.

Lignin Biodegradation Pathway Interrogation and Vanillin Biosynthesis Research

Vanilpyruvic acid is a key intermediate in the fungal degradation of guaiacylglycerol-β-aryl ether units of softwood lignin, being converted to vanillin and vanillic acid by fungal laccase and peroxidase systems [1]. Research groups engineering vanillin production from lignin feedstocks require authentic vanilpyruvic acid as a pathway intermediate standard, as its 3-methoxy-4-hydroxy substitution pattern is specifically derived from guaiacyl lignin subunits and cannot be mimicked by DHPPA or other non-methoxylated phenylpyruvic acids.

Quote Request

Request a Quote for 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.